molecular formula C21H23N3O2 B2493837 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421492-42-3

6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2493837
CAS RN: 1421492-42-3
M. Wt: 349.434
InChI Key: FFKFFZBUESPEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential in drug development. This compound is a derivative of nicotinonitrile and piperidine, and its synthesis method involves the reaction of 1-(2-phenylbutanoyl)piperidin-4-ol with nicotinonitrile.

Mechanism of Action

The mechanism of action of 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific receptors in the body. It has been shown to bind to nicotinic acetylcholine receptors and modulate their activity. This modulation can lead to various physiological effects such as improved cognitive function, reduced inflammation, and anti-tumor activity.
Biochemical and Physiological Effects:
Research has shown that this compound has various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and have anti-tumor activity. It has also been studied for its potential in treating various diseases such as Alzheimer's, Parkinson's, and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile in lab experiments is its ability to interact with specific receptors in the body, which can lead to various physiological effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile. One direction is to further study its potential in treating various diseases such as Alzheimer's, Parkinson's, and schizophrenia. Another direction is to investigate its anti-inflammatory and anti-tumor properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile involves the reaction of 1-(2-phenylbutanoyl)piperidin-4-ol with nicotinonitrile. The reaction is carried out in the presence of a base and a solvent. The product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile has shown potential in drug development due to its ability to interact with specific receptors in the body. It has been studied for its potential in treating various diseases such as Alzheimer's, Parkinson's, and schizophrenia. Research has also shown that this compound has anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

6-[1-(2-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-19(17-6-4-3-5-7-17)21(25)24-12-10-18(11-13-24)26-20-9-8-16(14-22)15-23-20/h3-9,15,18-19H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKFFZBUESPEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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